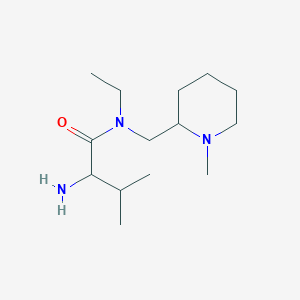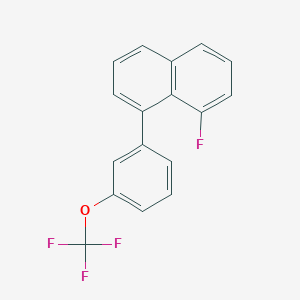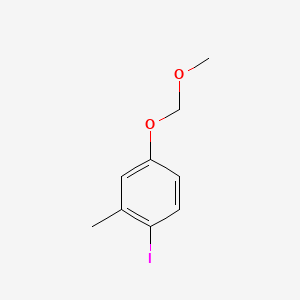
1-Iodo-4-(methoxymethoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-(methoxymethoxy)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-4-(methoxymethoxy)-2-methylbenzene typically involves the iodination of 4-(methoxymethoxy)-2-methylbenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(methoxymethoxy)-2-methylphenol.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(methoxymethoxy)-2-methylbenzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-4-(methoxymethoxy)-2-methylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Iodo-4-(methoxymethoxy)-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions . In biological systems, the compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
1-Iodo-4-(methoxymethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
4-Iodoanisole: Similar to 1-Iodo-4-methoxybenzene but with an anisole group instead of a methoxymethoxy group.
1-Iodo-2-methylbenzene: This compound lacks the methoxymethoxy group and has different chemical properties and uses.
Propriétés
Formule moléculaire |
C9H11IO2 |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
1-iodo-4-(methoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Clé InChI |
WIFVNSNPRQHHSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCOC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
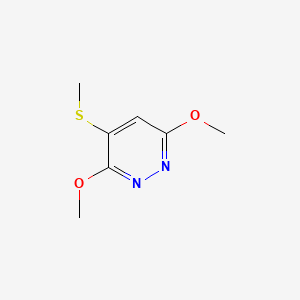
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)
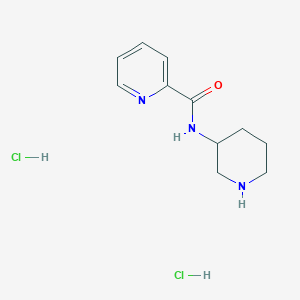
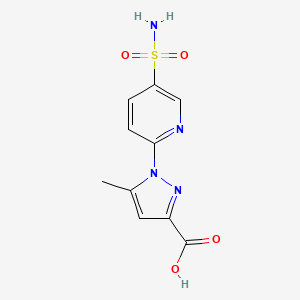
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)


